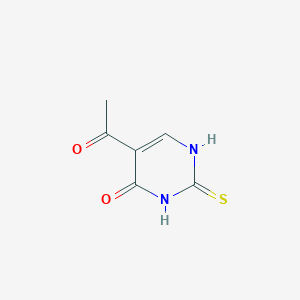

1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone

Description

BenchChem offers high-quality 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-acetyl-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2S/c1-3(9)4-2-7-6(11)8-5(4)10/h2H,1H3,(H2,7,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIJACDRUUFIGOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CNC(=S)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20509025 | |

| Record name | 5-Acetyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20509025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66116-80-1 | |

| Record name | 5-Acetyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20509025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone" synthesis pathway

An in-depth technical guide on the synthesis of 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone.

Abstract

This technical guide provides a comprehensive overview of the principal synthesis pathway for 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone, a heterocyclic compound of interest in medicinal chemistry and drug development. Pyrimidine derivatives are foundational scaffolds in numerous biologically active molecules, including antivirals and anticancer agents.[1][2] This document, intended for researchers and drug development professionals, details the retrosynthetic logic, reaction mechanisms, a step-by-step experimental protocol, and key characterization data for the target compound. The primary focus is on the widely employed cyclocondensation reaction, which offers an efficient and reliable route to this class of molecules.

Part 1: Core Principles and Retrosynthetic Strategy

The synthesis of the pyrimidine core is most effectively achieved through the condensation of a three-carbon (C-C-C) fragment with a nitrogen-carbon-nitrogen (N-C-N) unit.[2] This approach is a cornerstone of heterocyclic chemistry due to its efficiency and the ready availability of starting materials.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule, 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone, breaks the pyrimidine ring at the N1-C6 and N3-C4 bonds. This reveals two key synthons:

-

N-C-N Synthon : The 2-sulfanyl group strongly points to thiourea as the ideal precursor. Thiourea provides the N1, C2 (complete with the sulfur atom), and N3 atoms of the heterocyclic ring.

-

C-C-C Synthon : The remaining fragment must provide the C4, C5, and C6 atoms, along with the C4-hydroxy and C5-ethanone (acetyl) substituents. This requires a 1,3-bifunctional three-carbon precursor. An ideal candidate is an acetyl-substituted β-dicarbonyl compound, such as ethyl 2-acetyl-3-oxobutanoate . This molecule contains the required acetyl group at the central carbon (which will become C5) and two carbonyl groups at positions 1 and 3 for the cyclization reaction.

The retrosynthetic pathway is visualized below.

Caption: Retrosynthetic analysis of the target pyrimidine.

Part 2: The Principal Synthetic Pathway: Base-Catalyzed Cyclocondensation

The most direct and widely applicable method for synthesizing the title compound is the base-catalyzed cyclocondensation of thiourea with an appropriate β-dicarbonyl precursor. This reaction, a variation of the classical pyrimidine synthesis, is robust and generally provides good yields.

Reaction Mechanism and Causality

The reaction proceeds through a series of well-understood steps initiated by a base, typically a sodium alkoxide like sodium ethoxide (NaOEt) in an alcoholic solvent.

-

Deprotonation (Expertise & Experience): The process begins with the deprotonation of the active methylene group of the β-dicarbonyl compound (ethyl 2-acetyl-3-oxobutanoate) by the alkoxide base. This step is crucial as it generates a highly nucleophilic enolate, which is the reactive species that initiates the condensation. The choice of an alkoxide base corresponding to the alcoholic solvent (e.g., NaOEt in ethanol) prevents transesterification side reactions.

-

Nucleophilic Attack (Causality): One of the amino groups of thiourea performs a nucleophilic attack on one of the carbonyl carbons of the enolate. This is followed by a proton transfer.

-

Second Nucleophilic Attack & Cyclization: The second amino group of the thiourea intermediate then attacks the remaining carbonyl carbon, leading to the formation of a cyclic intermediate.

-

Dehydration (Trustworthiness): The cyclic intermediate undergoes two sequential dehydration steps (loss of water and ethanol) to form the aromatic pyrimidine ring. This aromatization is a strong thermodynamic driving force for the reaction.

-

Tautomerization: The final product exists in tautomeric equilibrium. The 4-hydroxy group can exist as the 4-oxo tautomer (a pyrimidone), and the 2-sulfanyl group can exist as the 2-thione tautomer. The thione and oxo forms are generally favored in the solid state.

The overall synthetic workflow is illustrated below.

Caption: Forward synthesis workflow via cyclocondensation.

Part 3: Detailed Experimental Protocol

This protocol is a representative procedure adapted from analogous syntheses of 4-hydroxy-2-mercaptopyrimidine derivatives.[3][4]

Materials and Equipment:

-

Sodium metal

-

Absolute Ethanol

-

Thiourea

-

Ethyl 2-acetyl-3-oxobutanoate

-

Concentrated Hydrochloric Acid (HCl)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Standard glassware for filtration and washing (Büchner funnel, filter flask)

-

pH paper

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a dry 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, carefully add sodium metal (e.g., 2.0 mol equivalents) in small pieces to absolute ethanol (e.g., 250 mL) under an inert atmosphere (e.g., nitrogen). The reaction is exothermic and produces hydrogen gas; ensure proper ventilation. Stir until all the sodium has dissolved completely.

-

Reaction Mixture Assembly: To the freshly prepared sodium ethoxide solution, add thiourea (e.g., 1.05 mol equivalents) at room temperature. Stir for 15 minutes until it dissolves.

-

Addition of β-Dicarbonyl: Slowly add ethyl 2-acetyl-3-oxobutanoate (e.g., 1.0 mol equivalent) to the reaction mixture.

-

Cyclocondensation: Heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for approximately 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation and Purification:

-

After the reaction is complete, cool the mixture to room temperature. A precipitate of the sodium salt of the product may form.

-

Slowly and carefully pour the reaction mixture into a beaker containing ice and water.

-

Acidify the aqueous solution by adding concentrated HCl dropwise with constant stirring until the pH is approximately 2-3. This protonates the product, causing it to precipitate out of the solution.

-

Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.

-

Wash the collected solid sequentially with cold water and then a small amount of cold ethanol to remove any unreacted starting materials and inorganic salts.

-

-

Drying: Dry the purified product under vacuum at 50-60°C to a constant weight.

Part 4: Characterization Data

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

| Property | Data | Source |

| Molecular Formula | C₆H₆N₂O₂S | [5] |

| Molecular Weight | 170.19 g/mol | [5] |

| Appearance | Expected to be a crystalline solid | N/A |

| ¹H NMR | Expect signals for the methyl protons of the acetyl group, potentially a broad signal for the N-H protons, and a signal for the C6-H proton of the pyrimidine ring. | N/A |

| IR Spectroscopy | Expect characteristic peaks for C=O (ketone and amide), C=C, C=N, and N-H/O-H stretching, as well as a C=S peak. | N/A |

| Mass Spectrometry | The molecular ion peak [M]+ should be observed at m/z ≈ 170.02. | N/A |

Part 5: Safety and Handling

-

Sodium Metal: Highly reactive with water and alcohols, producing flammable hydrogen gas. Must be handled under an inert atmosphere and away from moisture. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Sodium Ethoxide: Corrosive and moisture-sensitive. Avoid inhalation and contact with skin.

-

Thiourea: A suspected carcinogen. Handle with care, using gloves and a fume hood to avoid dust inhalation.

-

Solvents and Acids: Ethanol is flammable. Concentrated HCl is highly corrosive. All procedures should be performed in a well-ventilated fume hood.

References

-

Condensation of thiourea derivatives with carbonyl compounds: one-pot synthesis of N-alkyl-1,3-thiazol. RSC Publishing. Available at: [Link]

-

Synthesis of 4-amino-6-hydroxy-2-mercaptopyrimidine. PrepChem.com. Available at: [Link]

- Derivatives of 4-Amino-6-hydroxy-2-mercaptopyrimidine as Novel, Potent, and Selective A3 Adenosine Receptor Antagonists. Journal of Medicinal Chemistry - ACS Publications. Available at: [https://pubs.acs.org/doi/10.1021/jm020993+

-

Study on Condensation of N-Aryl Thioureas with 3-Bromo-acetylacetone: Synthesis of Aminothiazoles and Iminodihydrothiazoles, and Their In Vitro Antiproliferative Activity on Human Cervical Cancer Cells. ResearchGate. Available at: [Link]

-

Synthesis and Thermodynamic Investigation of 4-Amino-6-Hydroxy-2-Mercapto Pyrimidine (AHMP) Complexes with Some Selected Divalent Metal(II) Ions. ResearchGate. Available at: [Link]

-

Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. Available at: [Link]

-

Derivatives of 4-Amino-6-hydroxy-2-mercaptopyrimidine as Novel, Potent, and Selective A 3 Adenosine Receptor Antagonists. ResearchGate. Available at: [Link]

-

One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide. Bentham Open. Available at: [Link]

-

The condensations of benzaldehyde and ethyl acetoacetate with urea and thiourea. ResearchGate. Available at: [Link]

-

Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. National Institutes of Health (NIH). Available at: [Link]

-

Synthesis of antibacterial activity of pyrimidine-2-thiones and acetylpyrimidine-2-thiols. ResearchGate. Available at: [Link]

-

New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. National Institutes of Health (NIH). Available at: [Link]

-

Synthesis of pyrimidine incorporated piperazine derivatives and their antimicrobial activity. ResearchGate. Available at: [Link]

-

1-(3,4-Dihydroxyphenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)sulfanyl]ethanone. Amerigo Scientific. Available at: [Link]

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES. Assiut University. Available at: [Link]

-

PYRIMIDINE SYNTHESIS#PREPARATION OF PYRIMIDINE#PROPERTIES OF PYRIMIDINE#BASIC NATURE OF PYRIMIDINE. YouTube. Available at: [Link]

-

1-(4-Methyl-2-(methylthio)pyrimidin-5-yl)ethanone. J&K Scientific. Available at: [Link]

-

Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. PubMed. Available at: [Link]

-

1-(4-hydroxyphenyl)ethanone. Chemical Synthesis Database. Available at: [Link]

-

Synthesis and antimicrobial activity of 4-hydroxy-4-(pyridyl)alk-3-en-2-ones. PubMed. Available at: [Link]

-

Cas 35204-52-5,Ethanone, 1-(2-hydroxy-4-mercaptophenyl)-. LookChem. Available at: [Link]

-

1-(3,4-dihydroxyphenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)sulfanyl]ethanone. PubChemLite. Available at: [Link]

-

Synthesis of 4-hydroxy-2-mercapto-6-methyl-5-pyrimidinyl acetic acid. PrepChem.com. Available at: [Link]to-6-methyl-5-pyrimidinyl-acetic-acid/)

Sources

physicochemical properties of 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone

An In-depth Technical Guide on the Physicochemical Properties of 5-Acetyl-2-thiouracil

Introduction

5-Acetyl-2-thiouracil is a derivative of thiouracil, a class of compounds known for their significant biological activities, which has garnered interest within the fields of medicinal chemistry and drug development. The incorporation of an acetyl group at the 5-position and a thiol group at the 2-position of the pyrimidine ring introduces unique electronic and steric features that can profoundly influence its interaction with biological targets. A thorough understanding of its physicochemical properties is paramount for optimizing its therapeutic potential, guiding formulation development, and predicting its pharmacokinetic profile.

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-acetyl-2-thiouracil, offering insights into experimental methodologies for their determination and discussing the implications of these properties for pharmaceutical applications.

Molecular Structure and Tautomerism

One of the most critical aspects of 5-acetyl-2-thiouracil's chemistry is its potential for tautomerism. The molecule can exist in several tautomeric forms, primarily due to the proton mobility associated with the amide and thioamide functionalities within the pyrimidine ring. The predominant tautomeric forms are the thione-keto form and the thiol-enol form.

The equilibrium between these tautomers is influenced by the solvent, pH, and temperature, which in turn affects the compound's physicochemical and biological properties. X-ray crystallography studies have confirmed that in the solid state, 5-acetyl-2-thiouracil exists predominantly as the thione-keto tautomer, with the pyrimidine ring adopting a planar conformation.

Key Physicochemical Properties

A quantitative understanding of the physicochemical properties of 5-acetyl-2-thiouracil is essential for its development as a potential therapeutic agent. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Summary of Physicochemical Properties of 5-Acetyl-2-thiouracil

| Property | Value | Method | Reference |

| Molecular Formula | C6H6N2O2S | - | - |

| Molecular Weight | 170.19 g/mol | - | - |

| Melting Point | 265-267 °C | Experimental | |

| Crystal System | Monoclinic | X-ray Diffraction | |

| Space Group | P21/c | X-ray Diffraction |

Solubility

The solubility of a drug substance is a critical factor influencing its bioavailability. The presence of both hydrogen bond donors (N-H and O-H in tautomeric forms) and acceptors (C=O and C=S) in 5-acetyl-2-thiouracil suggests that its solubility will be highly dependent on the solvent's polarity and pH.

Experimental Protocol for Solubility Determination

A standard method for determining aqueous solubility is the shake-flask method.

-

Preparation: A supersaturated solution of 5-acetyl-2-thiouracil is prepared in a buffer of a specific pH.

-

Equilibration: The solution is agitated in a sealed container at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The undissolved solid is removed by centrifugation and filtration.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Figure 1: Workflow for solubility determination using the shake-flask method.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a crucial determinant of a drug's ability to cross biological membranes.

Experimental Protocol for LogP Determination

The shake-flask method is also a standard approach for determining LogP.

-

Preparation: A known amount of 5-acetyl-2-thiouracil is dissolved in a pre-saturated mixture of n-octanol and water.

-

Partitioning: The mixture is shaken vigorously to allow the compound to partition between the two phases and then left to separate.

-

Quantification: The concentration of the compound in both the aqueous and octanol phases is measured, typically by UV-Vis spectroscopy or HPLC.

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Acidity (pKa)

The pKa values of a molecule indicate the pH at which it will be ionized. The presence of acidic protons on the nitrogen and sulfur atoms of 5-acetyl-2-thiouracil means its ionization state will change with pH, affecting its solubility, permeability, and interaction with biological targets.

Experimental Protocol for pKa Determination

Potentiometric titration is a common method for pKa determination.

-

Titration: A solution of 5-acetyl-2-thiouracil is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH meter.

-

Data Analysis: The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.

Figure 2: Workflow for pKa determination via potentiometric titration.

Spectroscopic Properties

Spectroscopic analysis provides valuable information about the chemical structure and purity of 5-acetyl-2-thiouracil.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are used to confirm the molecular structure. The chemical shifts of the protons and carbons are influenced by their local electronic environment.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule. Characteristic absorption bands for the C=O, C=S, N-H, and C-H bonds can be observed.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification and structural elucidation.

Synthesis of 5-Acetyl-2-thiouracil

The synthesis of 5-acetyl-2-thiouracil has been reported via the condensation reaction of ethyl 2-acetyl-3-ethoxyacrylate with thiourea in the presence of sodium ethoxide. This reaction proceeds through a cyclocondensation mechanism to form the pyrimidine ring.

Figure 3: Synthetic pathway for 5-acetyl-2-thiouracil.

Conclusion

The physicochemical properties of 5-acetyl-2-thiouracil are integral to its potential as a pharmaceutical agent. This guide has detailed its key characteristics, including solubility, lipophilicity, and pKa, and provided standardized protocols for their determination. A comprehensive understanding of these properties is essential for researchers and scientists in the field of drug development to effectively advance this and similar compounds from the laboratory to clinical applications.

References

-

P. G. Jones, O. G. Rubner, C. Thomsen, C. C. Tzschucke, M. W. Göbel. 5-Acetyl-2-thiouracil. Acta Crystallographica Section C: Crystal Structure Communications, 1998, 54(12), 1988-1990. [Link]

-

J. D. Fissekis, F. Sweet. Synthesis of 5-acetyl-2-thiouracil and 5-acetyluracil. Journal of Organic Chemistry, 1973, 38(11), 264-266. [Link]

The Pyrimidine Core: A Versatile Scaffold for Drug Discovery & A Technical Guide to 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone

Introduction: The Privileged Status of Pyrimidines in Medicinal Chemistry

The pyrimidine ring system, a six-membered heterocycle with nitrogen atoms at positions 1 and 3, is a cornerstone of medicinal chemistry.[1][2] Its fundamental role in biological systems is underscored by its presence in the nucleobases of DNA and RNA (thymine, cytosine, and uracil).[1] This inherent biological relevance has established the pyrimidine scaffold as a "privileged structure" in drug discovery, leading to the development of a vast array of therapeutic agents with diverse pharmacological activities.[3][4] Pyrimidine derivatives have demonstrated a broad spectrum of medicinal applications, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antihypertensive properties.[5][6][7] The synthetic versatility of the pyrimidine core allows for the generation of a large number of structurally diverse derivatives, enabling fine-tuning of their biological activity.

Molecular Profile: 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone

| Property | Value | Source |

| Molecular Formula | C6H6N2O2S | |

| Molecular Weight | 170.19 g/mol | |

| Chemical Structure | A pyrimidine ring substituted with a hydroxyl group at position 4, a sulfanyl (mercapto) group at position 2, and an acetyl group at position 5. | N/A |

Synthetic Strategies: A Pathway to the Target Molecule

The synthesis of 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone can be approached through the well-established Biginelli-like condensation reactions or variations thereof, which involve the cyclocondensation of a β-dicarbonyl compound, an aldehyde, and a urea or thiourea derivative.[8] A plausible synthetic route would involve the reaction of a suitably substituted three-carbon synthon with thiourea.

Proposed Synthetic Workflow

A logical and efficient pathway to the target molecule involves a one-pot, three-component reaction. This approach is favored for its atom economy and reduced number of synthetic steps and purification procedures.

Caption: Proposed synthetic workflow for 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone.

Detailed Experimental Protocol

Materials:

-

Ethyl acetoacetate

-

Triethyl orthoformate

-

Acetic anhydride

-

Thiourea

-

Sodium ethoxide

-

Ethanol

-

Hydrochloric acid (concentrated)

-

Deionized water

Procedure:

-

Formation of the Enol Ether Intermediate:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl acetoacetate (1 equivalent), triethyl orthoformate (1.2 equivalents), and acetic anhydride (1.5 equivalents).

-

Heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, remove the volatile components under reduced pressure to obtain the crude ethyl 2-(ethoxymethylene)-3-oxobutanoate.

-

-

Cyclocondensation with Thiourea:

-

Prepare a solution of sodium ethoxide in absolute ethanol by dissolving sodium metal (2 equivalents) in ethanol under an inert atmosphere.

-

To the freshly prepared sodium ethoxide solution, add thiourea (1.1 equivalents) and stir until dissolved.

-

Add the crude enol ether intermediate from the previous step dropwise to the thiourea solution at room temperature.

-

Heat the reaction mixture to reflux for 6-8 hours. A precipitate should form during this time.

-

-

Isolation and Purification:

-

After the reflux period, cool the reaction mixture to room temperature and then in an ice bath.

-

Filter the precipitate and wash it with cold ethanol.

-

Suspend the solid in water and acidify with concentrated hydrochloric acid to a pH of approximately 5-6.

-

The target compound, 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone, will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

-

Spectroscopic Characterization: Verifying the Molecular Structure

The identity and purity of the synthesized compound should be confirmed using a combination of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the acetyl methyl protons, the pyrimidine ring proton, and exchangeable protons for the hydroxyl and sulfanyl groups. |

| ¹³C NMR | Resonances for the acetyl carbonyl carbon, the acetyl methyl carbon, and the carbons of the pyrimidine ring. |

| FT-IR | Characteristic absorption bands for the C=O (acetyl), O-H (hydroxyl), N-H, and C=N bonds of the pyrimidine ring, and the S-H (sulfanyl) group. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (170.19 g/mol ). |

Potential Biological Significance and Applications in Drug Development

The structural features of 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone suggest several potential applications in drug discovery, based on the known activities of related pyrimidine derivatives.

Anticancer Potential

Many pyrimidine derivatives are potent anticancer agents.[3][5] Their mechanisms of action often involve the inhibition of kinases that are crucial for cancer cell proliferation and survival.[9] The 2-thio-pyrimidine scaffold, in particular, has been investigated for its anticancer properties.[10]

Caption: Potential mechanism of anticancer activity via inhibition of receptor tyrosine kinases.

Anti-inflammatory and Analgesic Activity

Pyrimidine derivatives have also shown significant anti-inflammatory and analgesic properties.[6][11] Some compounds exhibit their effects by inhibiting enzymes like cyclooxygenase (COX), which are key mediators of inflammation and pain.[6]

Antimicrobial and Antiviral Activity

The pyrimidine core is present in many antimicrobial and antiviral drugs.[7][12] These compounds can interfere with microbial metabolic pathways or viral replication processes. The 2-thio-pyrimidine moiety has been specifically associated with antimicrobial and antiviral activities.[12][13]

Conclusion and Future Directions

While 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone may not be a widely cataloged compound, its core structure represents a fertile ground for drug discovery. The synthetic route outlined in this guide provides a practical approach to its preparation, and the known biological activities of related pyrimidine derivatives suggest a high potential for this molecule to exhibit interesting pharmacological properties.

Future research should focus on the synthesis and purification of this compound, followed by a comprehensive biological evaluation. Screening for anticancer, anti-inflammatory, and antimicrobial activities would be a logical starting point. Further structure-activity relationship (SAR) studies, involving modifications of the substituents on the pyrimidine ring, could lead to the discovery of novel and potent therapeutic agents.

References

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). World Journal of Biology Pharmacy and Health Sciences, 20(01), 253–266.

- Applications of Pyrimidine Derivatives in Medicinal Chemistry: Application Notes and Protocols. (n.d.). Benchchem.

- The Diverse Biological Activities of Substituted Pyrimidines: A Technical Guide for Drug Discovery. (n.d.). Benchchem.

- Recent medicinal approaches of novel pyrimidine analogs: A review. (2023). Future Journal of Pharmaceutical Sciences, 9(1), 49.

- Special Issue : Pyrimidine and Purine Derivatives in Medicinal Chemistry. (n.d.). MDPI.

- A mini review of pyrimidine and fused pyrimidine marketed drugs. (n.d.). CORE.

- Biological activities of synthetic pyrimidine derivatives. (2024). Journal of the Turkish Chemical Society, Section A: Chemistry, 11(Special Issue 1), 1–24.

- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). Pharmaceuticals, 17(10), 1258.

- Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. (2017). Chemistry of Heterocyclic Compounds, 53(3), 256–272.

- An overview on synthesis and biological activity of pyrimidines. (2021). World Journal of Advanced Research and Reviews, 12(03), 476–491.

- Synthesis and biological evaluation of 2-thiopyrimidine derivatives. (2005). Bioorganic & Medicinal Chemistry, 13(9), 3185–3195.

- THIOPYRIMIDINE - AN OVERVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY. (2023).

- Synthesis and biological evaluation of 2-thiopyrimidine derivatives. (2005).

- Synthesis of 4-hydroxy-2-mercapto-6-methyl-5-pyrimidinyl acetic acid. (n.d.). PrepChem.com.

- 2-mercaptopyrimidine. (n.d.). Organic Syntheses.

- Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. (2021). Molecules, 26(22), 6965.

- One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide. (2010). Letters in Organic Chemistry, 7(4), 336–339.

- Synthesis and antiviral activity of 2'-deoxy-4'-thio purine nucleosides. (1996). Journal of Medicinal Chemistry, 39(2), 538–542.

- Homologues of epigenetic pyrimidines: 5-alkyl-, 5-hydroxyalkyl and 5-acyluracil and -cytosine nucleotides: synthesis, enzymatic incorporation into DNA and effect on transcription with bacterial RNA polymerase. (2020). Organic & Biomolecular Chemistry, 18(30), 5825–5837.

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]

- 5. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. wjarr.com [wjarr.com]

- 8. benthamopen.com [benthamopen.com]

- 9. mdpi.com [mdpi.com]

- 10. jetir.org [jetir.org]

- 11. Synthesis and biological evaluation of 2-thiopyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and antiviral activity of 2'-deoxy-4'-thio purine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Investigating 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone as a Novel Kinase Inhibitor

Authored by a Senior Application Scientist

Preamble: The Pyrimidine Scaffold as a Foundation for Kinase Inhibitor Discovery

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2][3] Its ability to form key hydrogen bonds and participate in various non-covalent interactions has made it a cornerstone in the design of kinase inhibitors.[4][5] Kinases, a family of enzymes that catalyze the phosphorylation of proteins, are central regulators of cellular signaling pathways. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a major class of therapeutic targets.[6][7]

This guide focuses on the compound 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone . While specific biological data for this molecule is not extensively documented, its pyrimidine core, substituted with hydroxyl and sulfanyl groups, presents a compelling starting point for investigation as a potential kinase inhibitor. This document provides a comprehensive, technically-grounded roadmap for researchers and drug development professionals to systematically identify and validate the therapeutic targets of this compound. We will delve into the rationale behind experimental choices, provide detailed protocols, and visualize the complex biological pathways and experimental workflows involved.

Chapter 1: A Strategic Framework for Target Identification and Validation

The journey from a compound of interest to a validated lead molecule requires a structured and logical approach. Given the high probability of a pyrimidine-based compound interacting with kinases, our strategy is centered on a tiered screening and validation process. This approach is designed to efficiently identify high-probability targets and subsequently confirm their biological relevance.

The Tiered Screening Cascade

The initial phase of target discovery involves a broad, unbiased screen to identify potential kinase interactions, followed by progressively more focused assays to confirm potency, selectivity, and cellular activity.[6]

Caption: A tiered workflow for kinase inhibitor target identification.

This workflow begins with a high-throughput screen against a large panel of kinases to cast a wide net for potential interactions. Hits from this screen are then subjected to rigorous biochemical assays to determine their half-maximal inhibitory concentration (IC50), a key measure of potency.[6] Promising candidates are further profiled for selectivity against a smaller panel of related kinases to assess off-target effects. Finally, the most potent and selective compounds are advanced to cell-based assays to confirm their activity in a more physiologically relevant context.[8]

Chapter 2: High-Priority Kinase Target Families for Pyrimidine Derivatives

Based on extensive literature, several kinase families have emerged as frequent targets for pyrimidine-based inhibitors.[2] The following sections outline the rationale for prioritizing these families in the investigation of 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone.

Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[9] Its aberrant activation is a key driver in several cancers, particularly non-small cell lung cancer (NSCLC).[10] Numerous approved EGFR inhibitors, such as gefitinib and erlotinib, feature a fused pyrimidine (quinazoline) scaffold, highlighting the suitability of this core for targeting the EGFR ATP-binding site.[9][11]

Caption: Simplified EGFR signaling pathway and point of inhibition.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[12] Inhibition of VEGFR-2 is a validated anti-cancer strategy. Several pyrimidine-based compounds have been developed as potent VEGFR-2 inhibitors, demonstrating the scaffold's utility in targeting this kinase.[13][14][15]

Caption: VEGFR-2 signaling pathway in angiogenesis.

Cyclin-Dependent Kinases (CDKs)

CDKs are a family of serine/threonine kinases that control the progression of the cell cycle.[7] Their dysregulation is a common feature of cancer, leading to uncontrolled cell division. The development of CDK inhibitors, such as Palbociclib, which is based on a pyridopyrimidine scaffold, has been a significant advancement in cancer therapy.[16] This makes CDKs a high-priority target family for novel pyrimidine derivatives.[17][18]

Caption: The CDK4/6-Rb pathway controlling cell cycle progression.

Aurora Kinases

The Aurora kinase family (A, B, and C) are critical regulators of mitosis.[19] Their overexpression is common in many cancers and is associated with genomic instability.[19] The pyrimidine scaffold is a common feature in many potent Aurora kinase inhibitors currently in clinical development, making this family a compelling area of investigation.[2][3][20][21][22]

Chapter 3: Core Experimental Protocols for Target Validation

The following protocols provide a detailed, step-by-step guide for the experimental validation of 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone as a kinase inhibitor.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the IC50 value of the compound by measuring the amount of ATP remaining after a kinase reaction. The luminescent signal is inversely proportional to kinase activity.[23][24]

Materials:

-

Purified target kinase (e.g., EGFR, VEGFR-2, CDK2)

-

Specific peptide substrate for the target kinase

-

1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

White, opaque 384-well assay plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone in 100% DMSO.

-

Perform a serial dilution in DMSO to create a range of concentrations (e.g., from 10 mM to 100 nM).

-

Further dilute the compound solutions in the kinase assay buffer.

-

-

Kinase Reaction:

-

In the 384-well plate, add the diluted compound or DMSO (vehicle control).

-

Add the target kinase and its specific substrate to each well. Include a "no enzyme" control for background subtraction.

-

Initiate the reaction by adding ATP. The final ATP concentration should ideally be close to the Km value for the specific kinase.[1]

-

Incubate the plate at 30°C for 60 minutes.

-

-

Signal Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Analysis:

-

Measure the luminescence in each well using a plate reader.

-

Normalize the data using the positive (no inhibitor) and negative (no enzyme) controls.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of the compound on the viability and proliferation of cancer cell lines that are known to be dependent on the target kinase.

Materials:

-

Cancer cell line (e.g., A549 for EGFR, HUVEC for VEGFR-2, MCF-7 for CDK4/6)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding:

-

Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the compound in the complete culture medium.

-

Remove the old medium from the cells and add the medium containing the compound or DMSO (vehicle control).

-

Incubate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

-

Formazan Solubilization and Measurement:

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

-

Western Blot for Target Engagement

This technique is used to determine if the compound inhibits the phosphorylation of the target kinase or its downstream substrates in a cellular context, confirming target engagement.

Materials:

-

Cancer cell line of interest

-

1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Rb, anti-total-Rb, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF membrane and transfer apparatus

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Treat the cells with the compound at various concentrations for a specified time (e.g., 2-24 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Quantify the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analyze the band intensities to determine the ratio of the phosphorylated protein to the total protein. A decrease in this ratio with increasing compound concentration indicates target engagement.

-

Chapter 4: Data Interpretation and Future Directions

The successful execution of the described experimental plan will yield a comprehensive dataset on the bioactivity of 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone.

-

Potency and Selectivity: The IC50 values from the in vitro kinase assays will establish the compound's potency against specific kinases. A desirable lead compound will exhibit high potency (low nanomolar IC50) against its primary target and significantly lower potency against other kinases, indicating selectivity.[6]

-

Cellular Activity: The GI50 values from the proliferation assays will demonstrate the compound's ability to inhibit cancer cell growth. A strong correlation between the IC50 and GI50 values for a cell line dependent on the target kinase provides strong evidence for an on-target mechanism of action.

-

Target Engagement: The Western blot analysis will provide direct evidence that the compound is inhibiting the target kinase within the cell, as demonstrated by a reduction in the phosphorylation of the kinase or its downstream substrates.[25]

Should the data from these initial studies be promising, subsequent steps in the drug discovery pipeline would include lead optimization to improve potency, selectivity, and pharmacokinetic properties, followed by in vivo efficacy studies in animal models.[6]

Conclusion

While 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone is a novel chemical entity with limited published biological data, its pyrimidine scaffold provides a strong rationale for its investigation as a kinase inhibitor. The systematic approach outlined in this guide, from broad-based screening to specific cellular validation, offers a robust framework for elucidating its therapeutic potential. By leveraging the wealth of knowledge on pyrimidine-based kinase inhibitors and employing the detailed methodologies provided, researchers can efficiently and effectively explore the promise of this compound in the ongoing search for new and improved targeted therapies.

References

-

Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. [Link]

-

Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021, August 12). PMC - PubMed Central. [Link]

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021, May 19). Journal of Medicinal Chemistry. [Link]

-

Kinase assays. (2020, September 1). BMG LABTECH. [Link]

-

Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. (n.d.). MDPI. [Link]

-

Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021, August 26). MDPI. [Link]

-

Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. (2023, January 19). NIH. [Link]

-

A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022, June 13). NIH. [Link]

-

PI3K inhibitors with pyrimidine scaffold. (n.d.). ResearchGate. [Link]

-

Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. (2022, September 21). PMC - PubMed Central. [Link]

-

Drawing graphs with dot. (2015, January 5). Graphviz. [Link]

-

Explanatory review on pyrimidine/fused pyrimidine derivatives as anticancer agents targeting Src kinase. (2023, May 5). PubMed. [Link]

-

CDK4/6 inhibitors based on thiazolyl-pyrimidine scaffold. (n.d.). ResearchGate. [Link]

-

Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024, October 22). SpringerLink. [Link]

-

Molecular Mechanism Exploration of Potent Fluorinated PI3K Inhibitors with a Triazine Scaffold: Unveiling the Unusual Synergistic Effect of Pyridine-to-Pyrimidine Ring Interconversion and CF3 Defluorination. (2021, September 2). ACS Publications. [Link]

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (n.d.). PMC. [Link]

-

DOT language — Beginner. (Graph description language). (2017, October 16). Medium. [Link]

-

Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non‐small‐cell lung cancer: A comprehensive review. (2025, September 5). ResearchGate. [Link]

-

Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. (n.d.). ACS Publications. [Link]

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020, September 8). PubMed Central. [Link]

-

Graphviz Examples and Tutorial. (n.d.). Sketchviz. [Link]

-

Clinically approved pyrimidine scaffolds as EGFR inhibitors. (n.d.). ResearchGate. [Link]

-

Design, Synthesis and Biological Characteristics of Pyrazolo[3,4-d]Pyrimidine Derivatives As Potential VEGFR-2 Inhibitors. (n.d.). Future Medicinal Chemistry. [Link]

-

Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development. (n.d.). PubMed. [Link]

-

New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. (2024, January 9). RSC Publishing. [Link]

-

Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2025, October 15). ResearchGate. [Link]

-

Pathway Enrichment Analysis plots: easy R tutorial. (2023, August 9). YouTube. [https://www.youtube.com/watch?v=B- பதவி8T08U]([Link] பதவி8T08U)

-

Design, Synthesis and Biological Evaluation of Novel Selective PI3Kδ Inhibitors Containing Pyridopyrimidine Scaffold. (n.d.). Taylor & Francis Online. [Link]

-

Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. (2025, August 6). ResearchGate. [Link]

-

In Silico Investigation of a New 4-Hydroxyquinolone Analogue as an Anaplastic Lymphoma Kinase (ALK) Inhibitor: Molecular Docking and ADMET Prediction. (2023, November 15). MDPI. [Link]

-

Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. (n.d.). PubMed Central. [Link]

-

In Silico Investigation of a New 4-Hydroxyquinolone Analogue as Anaplastic Lymphoma Kinase (ALK) Inhibitor: Molecular Docking an. (2023, November 15). Sciforum. [Link]

-

Cell-based test for kinase inhibitors. (2020, November 26). INiTS. [Link]

-

Design, synthesis and molecular modeling study of certain VEGFR-2 inhibitors based on thienopyrimidne scaffold as cancer targeting agents. (2018, October 10). PubMed. [Link]

-

Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][6][23]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. (n.d.). Taylor & Francis Online. [Link]

-

Assay Development for Protein Kinase Enzymes. (2012, May 1). NCBI - NIH. [Link]

-

Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. (2023, February 28). SpringerLink. [Link]

-

Intro to DOT language. (n.d.). Large-scale Biological Network Analysis and Visualization 1.0 documentation. [Link]

-

Design and synthesis of pyrimidine derivatives as potent EGFR inhibitors for non-small cell lung cancer. (n.d.). National Journal of Pharmaceutical Sciences. [Link]

-

Abstract 3252: Potent Aurora kinase inhibitors based on a pyrimidine scaffold: Synthesis, SAR and X-ray crystallography studies. (2011, April 15). AACR Journals. [Link]

-

Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. (n.d.). ACS Publications. [Link]

-

Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine derivatives as potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. (n.d.). PubMed. [Link]

-

Discovery of a potent, selective, and orally bioavailable pyridinyl-pyrimidine phthalazine aurora kinase inhibitor. (2010, September 9). PubMed. [Link]

Sources

- 1. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine derivatives as potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. reactionbiology.com [reactionbiology.com]

- 7. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. inits.at [inits.at]

- 9. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pharmajournal.net [pharmajournal.net]

- 11. researchgate.net [researchgate.net]

- 12. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. Design, synthesis and molecular modeling study of certain VEGFR-2 inhibitors based on thienopyrimidne scaffold as cancer targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. tandfonline.com [tandfonline.com]

- 19. aacrjournals.org [aacrjournals.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Discovery of a potent, selective, and orally bioavailable pyridinyl-pyrimidine phthalazine aurora kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. bmglabtech.com [bmglabtech.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index - PMC [pmc.ncbi.nlm.nih.gov]

An Inquiry into the Mechanistic Action of 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone: A Scarcity of Available Data

For Researchers, Scientists, and Drug Development Professionals: An important notification regarding the current state of knowledge on 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone.

Introduction: A Compound Awaiting Characterization

1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone, a pyrimidine derivative with the molecular formula C₆H₆N₂O₂S, is commercially available as a biochemical for research applications.[1][2][3][4] Despite its availability, a comprehensive review of publicly accessible scientific literature and technical databases reveals a significant gap in the understanding of its biological activity. At present, there is no published research detailing the mechanism of action, biological targets, or therapeutic potential of this specific compound. Product information from suppliers explicitly states that it is intended for research use only and not for diagnostic or therapeutic purposes.[1][2][3][4]

Current Status: Absence of Mechanistic Data

Extensive searches for peer-reviewed articles, patents, and technical whitepapers on the mechanism of action of 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone have yielded no specific results. This lack of data prevents the construction of a detailed technical guide on its core mechanism as requested. Any attempt to delineate a signaling pathway or propose a specific biological target would be purely speculative and without the necessary authoritative grounding and experimental validation required for a scientific audience.

Insights from Structurally Related Pyrimidine Derivatives

While direct information is wanting, the broader class of pyrimidine-containing compounds is well-represented in medicinal chemistry with a wide array of biological activities. For context, and to provide potential avenues for future research, it is pertinent to consider the activities of structurally analogous molecules.

For instance, other pyrimidine derivatives containing mercapto and ethanone moieties have been investigated for their biological potential. One such related compound, 1-[4-(2-Mercapto-4,4-dimethylpyrimidin-1(4H)-yl)phenyl]ethanone, has been noted for its potential antimicrobial and antioxidant properties.[5] The presence of the thiol (-SH) group in these molecules suggests a potential for reactivity, including the formation of disulfide bonds or acting as a nucleophile.[5]

It is plausible that 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone could be explored for similar biological activities. However, it is crucial to underscore that this is a hypothesis based on chemical structure similarity and not on experimental evidence for the specific compound .

Future Directions and a Call for Investigation

The absence of mechanistic data for 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone presents an open area for discovery. Researchers in possession of this compound are encouraged to undertake foundational studies to elucidate its biological effects. A potential starting point for such an investigation is outlined below. This suggested workflow is hypothetical and intended to serve as a guide for initial exploratory research.

Table 1: Hypothetical Initial Screening Protocol

| Experimental Step | Objective | Methodology | Potential Insights |

| 1. Cytotoxicity Screening | To determine the compound's effect on cell viability. | Cell viability assays (e.g., MTT, CellTiter-Glo®) across a panel of cancer and non-cancer cell lines. | Identification of potential cytotoxic or cytostatic effects and determination of a non-toxic concentration range for further assays. |

| 2. Antimicrobial Screening | To assess potential activity against bacteria and fungi. | Broth microdilution or disk diffusion assays against a panel of pathogenic microbes. | Discovery of potential antimicrobial properties. |

| 3. Antioxidant Capacity Assays | To evaluate the compound's ability to neutralize free radicals. | In vitro antioxidant assays (e.g., DPPH, ABTS). | Assessment of its potential to mitigate oxidative stress. |

| 4. Kinase Profiling | To screen for inhibitory activity against a broad panel of protein kinases. | In vitro kinase inhibition assays. | Identification of potential protein kinase targets, which are often implicated in various diseases. |

Diagram: Hypothetical Experimental Workflow

Caption: A proposed experimental workflow for the initial biological characterization and subsequent mechanism of action studies for 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone.

Conclusion

References

Sources

A Technical Guide to the Spectroscopic Characterization of 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone

This guide provides an in-depth analysis of the predicted spectroscopic data for 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone, a pyrimidine derivative of interest to researchers and drug development professionals. Due to the limited availability of public experimental data for this specific compound, this document leverages established principles of spectroscopic analysis of pyrimidine derivatives to offer a robust predictive framework for its characterization.[1][2][3]

Introduction

Pyrimidine and its derivatives are fundamental scaffolds in numerous biologically active compounds, including nucleic acids and various pharmaceuticals.[2][3] The structural elucidation of novel pyrimidine derivatives is therefore a critical step in drug discovery and development.[1] 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone (Molecular Formula: C₆H₆N₂O₂S, Molecular Weight: 170.19 g/mol ) is a multifunctionalized pyrimidine that holds potential for further chemical elaboration.[4] Accurate characterization of its structure is paramount, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose.[1][2]

This guide will provide a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, IR, and MS spectra of 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone. The predictions are grounded in the well-documented spectroscopic behavior of related pyrimidine derivatives and functional groups.[1][3][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[1][2] For 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone, we can predict the chemical shifts for the protons and carbons based on the electronic environment created by the various substituents on the pyrimidine ring.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic proton, the methyl protons of the acetyl group, and the labile protons of the hydroxyl and sulfanyl groups.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyrimidine-H6 | 8.0 - 8.5 | Singlet (s) | 1H |

| Acetyl-CH₃ | 2.4 - 2.7 | Singlet (s) | 3H |

| Hydroxyl-OH | 10.0 - 12.0 (broad) | Singlet (s) | 1H |

| Sulfanyl-SH | 3.0 - 4.0 (broad) | Singlet (s) | 1H |

The downfield shift of the pyrimidine proton (H6) is characteristic of protons on electron-deficient aromatic rings. The chemical shifts of the -OH and -SH protons can be broad and may vary depending on the solvent and concentration.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Acetyl) | 190 - 200 |

| C4 (C-OH) | 160 - 170 |

| C2 (C-SH) | 175 - 185 |

| C6 | 145 - 155 |

| C5 | 110 - 120 |

| CH₃ (Acetyl) | 25 - 35 |

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra of a pyrimidine derivative is as follows:[1]

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

¹H NMR Acquisition:

-

Use a spectrometer with a frequency of 300-600 MHz.

-

Employ a standard single-pulse experiment.

-

Set the number of scans to 8-16 for a good signal-to-noise ratio.

-

Use a relaxation delay of 1-2 seconds and an acquisition time of 2-4 seconds.

-

Set the spectral width to a range of -2 to 12 ppm.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence to simplify the spectrum.

-

Increase the number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

FTIR spectroscopy is a valuable method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[3]

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (hydroxyl) | 3200 - 3500 (broad) | Medium |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Weak |

| C=O stretch (acetyl) | 1650 - 1700 | Strong |

| C=N and C=C stretch (pyrimidine ring) | 1450 - 1620 | Medium-Strong |

| C-N stretch | 1200 - 1350 | Medium |

| S-H stretch (sulfanyl) | 2550 - 2600 (weak) | Weak |

The presence of a strong absorption band around 1650-1700 cm⁻¹ would be indicative of the carbonyl group of the ethanone moiety.[3][5] The broad band in the 3200-3500 cm⁻¹ region would suggest the presence of the hydroxyl group.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid sample.

-

Data Acquisition: Record the spectrum using an FTIR spectrometer, typically in the range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.[1]

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z = 170.

-

Major Fragmentation Pathways: The molecule is likely to undergo fragmentation through various pathways, including the loss of the acetyl group, cleavage of the pyrimidine ring, and other characteristic fragmentations.

A plausible fragmentation pathway is illustrated in the diagram below.

Sources

An In-Depth Technical Guide to the Discovery and History of 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the heterocyclic compound 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone, also known as 5-acetyl-4-hydroxy-2-mercaptopyrimidine or 5-acetyl-2-thiouracil. While the specific historical record of its initial synthesis is not extensively documented in readily available literature, its structural components—the pyrimidine core, the thiouracil motif, and the acetyl group—sit at the confluence of significant developments in medicinal and organic chemistry. This guide will delve into the historical context of pyrimidine and thiouracil chemistry, propose a plausible and well-established synthetic pathway based on classical heterocyclic chemistry principles, and provide a detailed experimental protocol. Furthermore, it will explore the physicochemical properties and potential therapeutic applications of this class of compounds, offering insights for researchers in drug discovery and development.

Introduction: The Chemical and Historical Context

The pyrimidine ring system is a cornerstone of medicinal chemistry and molecular biology, forming the scaffold for nucleobases such as cytosine, thymine, and uracil.[1] The systematic study of pyrimidines began in the late 19th century, with significant contributions from researchers like Adolf Pinner, who first synthesized pyrimidine derivatives in 1884.[1] The introduction of a thiol group at the 2-position of the pyrimidine ring gives rise to 2-thiouracil and its derivatives, a class of compounds that has garnered significant interest for its diverse biological activities.[2]

Historically, 2-thiouracil itself was identified as a potent antithyroid agent in the 1940s, marking a significant milestone in the treatment of hyperthyroidism.[2] This discovery spurred extensive research into the synthesis and pharmacological evaluation of a vast array of 2-thiouracil derivatives. The addition of various substituents to the pyrimidine core has been a fruitful strategy for modulating the biological and physicochemical properties of these compounds, leading to the development of agents with anticancer, antiviral, antibacterial, and anti-inflammatory properties.[3]

The subject of this guide, 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone, is a derivative of 2-thiouracil bearing an acetyl group at the 5-position. While a singular "discovery" of this specific molecule is not prominently recorded, its synthesis falls within the well-established principles of pyrimidine chemistry, likely emerging from systematic explorations of 2-thiouracil analogs. The presence of the acetyl group, a Michael acceptor, introduces a reactive site for potential covalent interactions with biological macromolecules, a feature often exploited in drug design.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C6H6N2O2S | [4] |

| Molecular Weight | 170.19 g/mol | [4] |

| CAS Number | 38137-0-8 | N/A |

| Appearance | Likely a crystalline solid | Inferred |

| Solubility | Expected to be soluble in organic solvents like DMSO and DMF | Inferred |

Proposed Synthesis Pathway and Mechanism

The most logical and widely employed method for the synthesis of 5-substituted-2-thiouracils is the condensation reaction between thiourea and a suitably substituted β-ketoester. This approach is a variation of the classical Biginelli reaction, a one-pot multicomponent reaction that has been a mainstay in heterocyclic synthesis for over a century.

In the case of 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone, the key precursors are thiourea and a β-ketoester bearing an acetyl group at the α-position, such as diethyl 2-acetyl-3-oxosuccinate . The overall reaction proceeds via a cyclocondensation mechanism.

Figure 1: Proposed synthetic pathway for 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone.

The reaction is typically carried out in the presence of a base, such as sodium ethoxide, which serves to deprotonate the thiourea and facilitate its nucleophilic attack on one of the carbonyl groups of the β-ketoester. This is followed by an intramolecular condensation and subsequent dehydration to form the pyrimidine ring. The final step involves the tautomerization of the enol form to the more stable keto form of the hydroxyl group at the 4-position.

Detailed Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone, adapted from general procedures for the synthesis of 5-substituted-2-thiouracils.

4.1. Materials and Equipment

-

Thiourea

-

Diethyl 2-acetyl-3-oxosuccinate (or a similar acetyl-substituted β-ketoester)

-

Absolute Ethanol

-

Sodium metal

-

Concentrated Hydrochloric Acid

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and filter paper

-

Standard laboratory glassware

4.2. Synthesis of Sodium Ethoxide Solution

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add freshly cut sodium metal to absolute ethanol. The reaction is exothermic and produces hydrogen gas, so appropriate safety precautions must be taken.

-

Stir the mixture until all the sodium has dissolved to form a clear solution of sodium ethoxide.

4.3. Cyclocondensation Reaction

-

To the freshly prepared sodium ethoxide solution, add thiourea and stir until it is completely dissolved.

-

Slowly add diethyl 2-acetyl-3-oxosuccinate to the reaction mixture at room temperature with continuous stirring.

-

After the addition is complete, heat the reaction mixture to reflux and maintain it for several hours (the reaction progress can be monitored by thin-layer chromatography).

-

After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

4.4. Isolation and Purification of the Product

-

Acidify the cold reaction mixture by the slow addition of concentrated hydrochloric acid until a precipitate is formed.

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the precipitate with cold water and then with a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone.

Figure 2: Experimental workflow for the synthesis of 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone.

Potential Applications in Drug Discovery

Thiouracil derivatives are known to exhibit a wide range of biological activities, and the title compound, with its unique substitution pattern, presents several avenues for exploration in drug discovery.

-

Anticancer Activity: Many 5-substituted-2-thiouracil derivatives have demonstrated potent anticancer activity.[5] The acetyl group at the 5-position could potentially enhance the interaction with target proteins or act as a handle for further functionalization to improve potency and selectivity.

-

Enzyme Inhibition: The thiouracil core is a known scaffold for the design of various enzyme inhibitors. The specific substitution pattern of 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone could make it a candidate for screening against a range of enzymatic targets, including kinases and metabolic enzymes.

-

Antibacterial and Antifungal Agents: Thiouracil derivatives have also been investigated for their antimicrobial properties.[6] The title compound could be evaluated for its efficacy against various bacterial and fungal strains.

Conclusion

1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone is a fascinating molecule that embodies the rich history and synthetic versatility of pyrimidine chemistry. While its specific discovery may not be a singular, celebrated event, its rational synthesis is firmly grounded in well-established chemical principles. This technical guide has provided a plausible synthetic route, a detailed experimental protocol, and an overview of the potential applications of this compound. It is our hope that this guide will serve as a valuable resource for researchers and scientists in the field of drug discovery and development, stimulating further investigation into the therapeutic potential of this and related 2-thiouracil derivatives.

References

-

Fatahala, S. S., et al. (2021). Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. Molecules, 26(15), 4583. [Link]

-

Fathalla, O. A. (2005). Synthesis of new 2-thiouracil-5-sulphonamide derivatives with antibacterial and antifungal activity. Archives of Pharmacal Research, 28(11), 1205-1213. [Link]

-

Wikipedia. (n.d.). Pyrimidine. [Link]

- Fathalla, O. A., et al. (2020). Synthesis of new 2-thiouracil-5-sulfonamide derivatives with biological activity. Journal of the Iranian Chemical Society, 17(10), 2585-2597.

-

Whitehead, C. W., & Traverso, J. J. (1955). Synthesis of 2-Thiocytosines and 2-Thiouracils. Journal of the American Chemical Society, 77(22), 5872-5876. [Link]

-

PubChem. (n.d.). Diethyl 2-methyl-3-oxosuccinate. [Link]

-

Juniper Publishers. (2020). Study on Synthesis and Activity of Thiouracil as Antibacterial Lead Compounds. ARC Journal of Pharmaceutical Sciences, 6(1), 1-4. [Link]

-

Gencheva, V., et al. (2022). Synthesis and Biological Activities of Some Metal Complexes of 2-Thiouracil and Its Derivatives: A Review. Molecules, 27(19), 6296. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. scbt.com [scbt.com]

- 5. Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of New 2-Thiouracil-5-Sulphonamide Derivatives with Antibacterial and Antifungal Activity -Archives of Pharmacal Research | Korea Science [koreascience.kr]

Methodological & Application

Application Notes & Protocols for Enzyme Inhibition Assays Using 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone

Introduction: The Potential of Pyrimidine Scaffolds in Drug Discovery

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including several approved drugs.[1][2] Its prevalence in nature as a key component of nucleic acids has made it a "privileged structure" for synthetic chemists and drug discovery professionals.[1] Pyrimidine derivatives have demonstrated a broad spectrum of therapeutic potential, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[1][2] A significant portion of their bioactivity stems from their ability to inhibit key enzymes involved in various disease pathways.[3][4][5][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone in enzyme inhibition assays. While the specific targets of this compound are yet to be fully elucidated, its pyrimidine core suggests potential activity against a range of enzymes, particularly protein kinases, which are frequent targets for such scaffolds.[1] These application notes will, therefore, focus on establishing a robust framework for screening and characterizing the inhibitory potential of this compound against a representative enzyme class, protein kinases, with protocols that can be adapted for other enzyme families.

Compound Profile: 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone

| Parameter | Value | Source |

| IUPAC Name | 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone | |